Cas no 17474-05-4 (Benzenamine,2,6-dinitro-N-phenyl-4-(trifluoromethyl)-)

17474-05-4 structure
Productnaam:Benzenamine,2,6-dinitro-N-phenyl-4-(trifluoromethyl)-
Benzenamine,2,6-dinitro-N-phenyl-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine,2,6-dinitro-N-phenyl-4-(trifluoromethyl)-
- 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline
- (Dinitro-trifluoromethyl-phenyl)-phenyl-amine
- 2.6-Dinitro-4-trifluoromethyldiphenylamine
- AC1L7P9J
- Ambcb5467836
- N-(2,6-dinitro-4-trifluoromethylphenyl)aniline
- N-phenyl-2,6-dinitro-4-(trifluoromethyl)aniline
- NSC364065
- N-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-PHENYLAMINE
- 17474-05-4
- DUMAFIRAMXVMFL-UHFFFAOYSA-N
- SCHEMBL2646209
- DTXSID90320769
- NSC-364065
- AKOS037632303
-
- Inchi: InChI=1S/C13H8F3N3O4/c14-13(15,16)8-6-10(18(20)21)12(11(7-8)19(22)23)17-9-4-2-1-3-5-9/h1-7,17H
- InChI-sleutel: DUMAFIRAMXVMFL-UHFFFAOYSA-N
- LACHT: [N+](C1C=C(C(F)(F)F)C=C([N+]([O-])=O)C=1NC1C=CC=CC=1)([O-])=O
Berekende eigenschappen
- Exacte massa: 327.04674
- Monoisotopische massa: 327.04669023g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 419
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 104Ų
Experimentele eigenschappen
- PSA: 98.31
- LogboekP: 5.38480
Benzenamine,2,6-dinitro-N-phenyl-4-(trifluoromethyl)- Gerelateerde literatuur
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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3. Book reviews
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Hefei Zhongkesai High tech Materials Technology Co., Ltd
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